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Compound of Interest

Compound Name:
2-Bromo-4-chlorophenylacetic

acid

Cat. No.: B1288859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Bromo-4-
chlorophenylacetic acid (CAS No: 52864-56-9; Molecular Formula: C₈H₆BrClO₂; Molecular

Weight: 249.49 g/mol ). Due to the limited availability of public experimental spectral data, this

guide presents predicted spectral information based on computational models, alongside

standardized experimental protocols for acquiring such data.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Bromo-4-chlorophenylacetic acid.

Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 7.2 Multiplet 3H
Aromatic Protons (H-

3, H-5, H-6)

~3.8 Singlet 2H
Methylene Protons (-

CH₂)

~11.0 Singlet (broad) 1H
Carboxylic Acid

Proton (-COOH)

Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~175 Carboxylic Acid Carbon (-COOH)

~135 Aromatic Carbon (C-Cl)

~133 Aromatic Carbon (C-Br)

~132 Aromatic Carbon (CH)

~130 Aromatic Carbon (CH)

~128 Aromatic Carbon (CH)

~125 Aromatic Carbon (C-CH₂)

~40 Methylene Carbon (-CH₂)

Predicted Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600-1450 Medium-Strong C=C stretch (Aromatic Ring)

~1300-1200 Medium C-O stretch (Carboxylic Acid)

~850-750 Strong
C-H bend (Aromatic, out-of-

plane)

~700-600 Medium-Strong C-Cl stretch

~600-500 Medium-Strong C-Br stretch

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

248/250/252 High
[M]⁺ (Molecular ion with

isotopic pattern for Br and Cl)

203/205/207 Medium [M-COOH]⁺

124/126 Medium [C₇H₄Cl]⁺

75 Low [C₆H₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectral data of a solid organic

compound like 2-Bromo-4-chlorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-chlorophenylacetic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean,
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dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each carbon environment. A larger

number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale using the residual solvent peak as a

reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-Bromo-4-
chlorophenylacetic acid with approximately 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR

spectrometer and record a background spectrum.

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and

record the sample spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction (GC-MS): Dissolve a small amount of 2-Bromo-4-chlorophenylacetic
acid in a volatile organic solvent (e.g., dichloromethane or methanol). Inject a small volume
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of the solution into the gas chromatograph (GC). The GC will separate the compound from

any impurities before it enters the mass spectrometer.

Ionization: In the mass spectrometer, the sample molecules are bombarded with high-energy

electrons (typically 70 eV) in an electron ionization (EI) source, causing them to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-4-chlorophenylacetic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288859#2-bromo-4-chlorophenylacetic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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